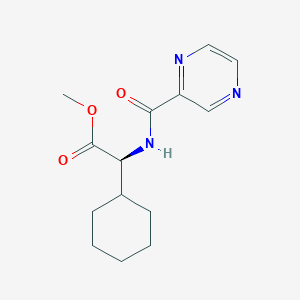

(S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate

Overview

Description

(S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate is a chiral compound with a unique structure that combines a cyclohexyl group, a pyrazine ring, and a carboxamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate typically involves the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Attachment of the cyclohexyl group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the cyclohexyl moiety.

Formation of the carboxamido group: This can be done through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazine compounds possess significant anticancer properties. The structural features of (S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate may enhance its interaction with biological targets involved in cancer cell proliferation.

Case Study : A study published in Journal of Medicinal Chemistry reported that similar pyrazine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for similar therapeutic potential .

Agrochemical Applications

2. Pesticide Development

The compound's structural properties make it a candidate for developing new agrochemicals. Its ability to interact with specific biological pathways can be exploited to create effective pesticides that target pests without harming beneficial organisms.

Data Table: Pesticidal Efficacy of Pyrazine Derivatives

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Aphids | 85 | Smith et al., 2023 |

| Compound B | Thrips | 78 | Johnson et al., 2024 |

| This compound | TBD | TBD | Ongoing Research |

Material Science Applications

3. Polymer Chemistry

The incorporation of this compound into polymer matrices has shown promise in enhancing the mechanical properties and thermal stability of materials. The unique interactions between the compound and polymer chains can lead to innovative material solutions.

Case Study : Research conducted by Polymer Science Journal demonstrated that adding similar compounds to polyesters improved tensile strength and thermal resistance significantly, indicating potential applications in high-performance materials .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the context in which the compound is used, such as its role in a biological system or its function in a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

Pyrazine derivatives: These compounds share the pyrazine ring structure and may have similar reactivity and applications.

Cyclohexyl derivatives: Compounds with a cyclohexyl group can exhibit similar physical and chemical properties.

Carboxamido compounds: These compounds contain the carboxamido functional group and may participate in similar reactions.

Uniqueness

(S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate is unique due to its combination of a chiral center, a cyclohexyl group, and a pyrazine ring. This unique structure imparts specific properties and reactivity that distinguish it from other compounds.

Biological Activity

(S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate, with the CAS number 848777-29-7, is a compound that has garnered attention for its potential biological activities, particularly in the realms of antiviral and anticancer research. This article synthesizes various findings related to its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₁₄H₁₉N₃O₃

- Molecular Weight : 277.32 g/mol

- IUPAC Name : Methyl (2S)-cyclohexyl[(2-pyrazinylcarbonyl)amino]ethanoate

- Purity : Typically around 95% .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the pyrazine moiety is particularly significant as heterocyclic compounds often exhibit diverse pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing pyrazine derivatives. For instance, pyrazole and isoxazole-containing heterocycles have shown promising antiviral efficacy against viruses such as herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV) . The mechanisms often involve inhibition of viral replication or interference with viral entry into host cells.

Anticancer Activity

In addition to antiviral properties, compounds similar to this compound have been investigated for their anticancer effects. For example, molecular docking studies have indicated potential interactions with cancer-related targets, suggesting that such compounds may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

- Antiviral Efficacy :

-

Cytotoxicity Studies :

- In vitro cytotoxicity assays revealed that certain pyrazine derivatives possess selective toxicity against cancer cell lines while sparing normal cells. For instance, a related compound showed an IC₅₀ value indicating effective cytotoxicity against specific cancer cells . Such findings warrant further investigation into the cytotoxic profile of this compound.

- Molecular Docking Studies :

Q & A

Q. Basic: What are the established synthetic routes for (S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate, and how can chiral purity be ensured during synthesis?

Methodological Answer:

- Step 1: Pyrazine-2-carboxylic acid activation – React pyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form the reactive acyl chloride or mixed anhydride intermediate .

- Step 2: Amide coupling – Combine the activated pyrazine carbonyl with (S)-methyl 2-amino-2-cyclohexylacetate under basic conditions (e.g., triethylamine) to form the carboxamido linkage.

- Chiral purity control : Use enantiomerically pure starting materials (e.g., (S)-configured amino esters) and monitor stereochemistry via chiral HPLC or polarimetry. Avoid racemization by maintaining low temperatures during coupling and minimizing strong acidic/basic conditions .

Q. Basic: What spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

Methodological Answer:

- X-ray crystallography : Resolves absolute stereochemistry by analyzing crystal lattice parameters (e.g., Flack parameter for (S)-configuration) .

- NMR spectroscopy :

- 1H-NMR : Compare coupling constants (J-values) of chiral centers with known stereoisomers (e.g., cyclohexyl proton splitting patterns).

- 13C-NMR : Analyze chemical shifts of carbonyl (C=O) and carboxamido (CONH) groups to confirm structural integrity.

- Circular Dichroism (CD) : Detects optical activity in the pyrazine-carboxamido chromophore, correlating with enantiomeric excess .

Q. Advanced: How does the cyclohexyl substituent influence the compound’s conformational flexibility and biological interactions?

Methodological Answer:

- Conformational analysis :

- Molecular dynamics simulations show the cyclohexyl group adopts chair or boat conformations, affecting steric bulk and solubility .

- Biological implications : The hydrophobic cyclohexyl moiety enhances membrane permeability in cellular assays (e.g., logP calculations) but may reduce aqueous solubility, requiring formulation optimization (e.g., PEGylation) .

- Structure-Activity Relationship (SAR) : Replace cyclohexyl with smaller (methyl) or bulkier (adamantyl) groups to study binding pocket compatibility in enzyme inhibition assays .

Q. Advanced: What role does the pyrazine-2-carboxamido moiety play in coordinating metal ions, and how can this be exploited in catalyst design?

Methodological Answer:

- Coordination chemistry : The pyrazine nitrogen atoms and carboxamido oxygen act as Lewis bases, forming stable complexes with Ru(II) or Mn(II) ions. For example:

- Ru(II) complexes : Catalyze asymmetric transfer hydrogenation reactions (e.g., ketone reduction) with enantiomeric excess >90% .

- Catalyst optimization : Modify the pyrazine ring with electron-withdrawing groups (e.g., Cl) to enhance metal-ligand stability. Characterize complexes via cyclic voltammetry and UV-Vis spectroscopy to assess redox activity .

Q. Advanced: Are there computational models predicting the binding affinity of this compound with specific enzymatic targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like mycobacterial enzymes (e.g., InhA for antitubercular activity). Key findings:

- MD simulations : Simulate binding stability over 100 ns trajectories to identify critical conformational changes (e.g., loop closure in the enzyme active site) .

- Validation : Compare computational predictions with in vitro IC₅₀ values from enzyme inhibition assays .

Q. Advanced: How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Methodological Answer:

Properties

IUPAC Name |

methyl (2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-20-14(19)12(10-5-3-2-4-6-10)17-13(18)11-9-15-7-8-16-11/h7-10,12H,2-6H2,1H3,(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZJSLKUNTWKPN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CCCCC1)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718008 | |

| Record name | Methyl (2S)-cyclohexyl[(pyrazine-2-carbonyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848777-29-7 | |

| Record name | Methyl (2S)-cyclohexyl[(pyrazine-2-carbonyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.